![molecular formula C14H16N2O3 B2520101 6-[(2-苯基肼基)羰基]-3-环己烯-1-羧酸 CAS No. 477889-12-6](/img/structure/B2520101.png)
6-[(2-苯基肼基)羰基]-3-环己烯-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound with a complex structure that includes a phenylhydrazine moiety and a cyclohexene ring
科学研究应用
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene-1-carboxylic acid with phenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). This reaction yields the desired compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phenylhydrazine, which can be hazardous.
化学反应分析
Types of Reactions
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The phenylhydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
作用机制
The mechanism of action of 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylhydrazine: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Cyclohexene-1-carboxylic acid: Another related compound that lacks the phenylhydrazine moiety.
Uniqueness
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
6-(anilinocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(18)19/h1-7,11-12,15H,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZFQUBRFJEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
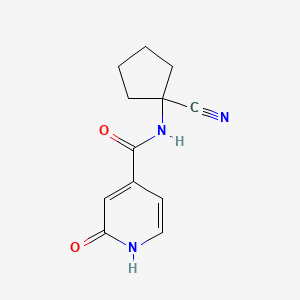
![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine](/img/structure/B2520019.png)
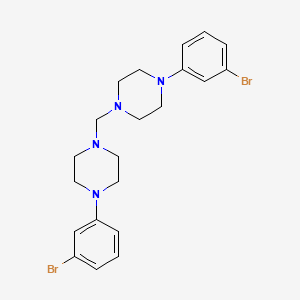
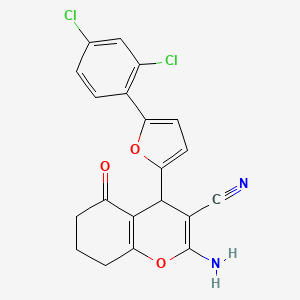
![4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2520025.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)
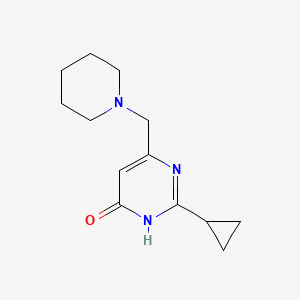

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
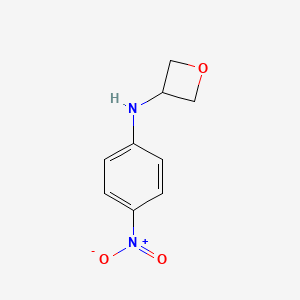
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)
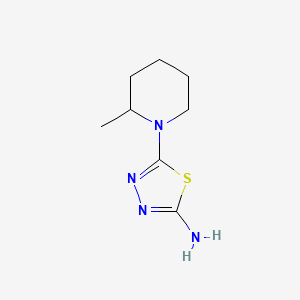
![3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B2520041.png)
